molecular formula C17H24O5 B562860 Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate CAS No. 1189708-84-6

Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate

Cat. No. B562860
CAS RN: 1189708-84-6
M. Wt: 313.405
InChI Key: VJYAJCZEUGCPEH-RPIBLTHZSA-N
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Description

Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate, also known as DEPEM, is a synthetic compound used in a variety of scientific research applications. It is a colorless, odorless, and tasteless liquid that is highly soluble in water and has a low melting point. DEPEM is a versatile compound with a wide range of potential applications in both lab experimentation and research. In

Scientific Research Applications

Quinolone Synthesis

Diethyl ethoxymethylene malonate (EMME) serves as a valuable starting material for the synthesis of quinolones . Quinolones are a class of antibacterial agents with broad-spectrum activity. Researchers have used EMME derivatives to explore the mode of action of quinolone antibacterials.

Arylidene Malonic Acids

Arylidene malonic acids play a crucial role in various synthetic pathways. They are versatile intermediates for constructing diverse organic molecules. Researchers have utilized Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate derivatives in the solid-phase synthesis of arylidene and heteroarylidene malonates . These compounds can be further functionalized to create complex structures.

properties

IUPAC Name

diethyl 2-(4-ethoxyphenyl)-2-(1,1,2,2,2-pentadeuterioethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O5/c1-5-17(15(18)21-7-3,16(19)22-8-4)13-9-11-14(12-10-13)20-6-2/h9-12H,5-8H2,1-4H3/i1D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYAJCZEUGCPEH-RPIBLTHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OCC)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=C(C=C1)OCC)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661922
Record name Diethyl (4-ethoxyphenyl)[(~2~H_5_)ethyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189708-84-6
Record name Diethyl (4-ethoxyphenyl)[(~2~H_5_)ethyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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